2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]acetamide
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Description
“N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide” is a complex organic compound. It is related to furan derivatives, which are compounds containing furan rings . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of “N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis
The chemical reactions of “N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide” can be studied using various techniques. For instance, the character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide” can be determined using various techniques. For instance, its empirical formula is C8H11NO2 and its molecular weight is 153.18 .Future Directions
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-19(14-22-13-15-6-2-1-3-7-15)20-12-16(17-8-4-10-23-17)18-9-5-11-24-18/h1-11,16H,12-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQFDQJBCREUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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